6-methoxy-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.
Methylation: The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group at the 3-position is introduced using reagents like chloroformates or carbon dioxide under pressure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxindole derivatives, which are important in medicinal chemistry.
Reduction: Alcohols and aldehydes, which can be further modified for various applications.
Substitution: Substituted indoles with different functional groups, useful in drug design and synthesis.
Scientific Research Applications
Chemistry: In chemistry, 6-methoxy-1-methyl-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make them potential candidates for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. Its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-methoxy-1-methyl-1H-indole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the derivative and its intended application. For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the methoxy group.
6-Methoxy-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-2-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness: 6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to its analogs.
Properties
IUPAC Name |
6-methoxy-1-methylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-4-3-7(15-2)5-10(8)12/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINARAKCBGGSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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